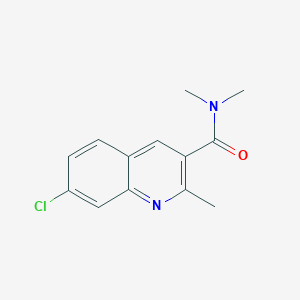![molecular formula C12H10ClN3O2 B7538973 4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile](/img/structure/B7538973.png)
4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile, also known as CB-13, is a synthetic cannabinoid that has gained interest in the scientific community due to its potential therapeutic applications. CB-13 has been shown to have a high affinity for the CB1 receptor, which is involved in the regulation of pain, appetite, and mood.
Mécanisme D'action
4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile has a high affinity for the CB1 receptor, which is found in the brain and is involved in the regulation of pain, appetite, and mood. This compound acts as a partial agonist of the CB1 receptor, meaning it binds to the receptor and activates it to a lesser extent than a full agonist. This results in the modulation of the endocannabinoid system, leading to the observed effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic effects, reducing pain sensitivity in animals. Additionally, this compound has been found to have anxiolytic effects, reducing anxiety-like behavior in mice. Furthermore, this compound has been studied for its potential in reducing addiction to opioids and alcohol. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile is its high affinity for the CB1 receptor, which makes it a potential candidate for the development of new drugs for the treatment of various conditions. However, one limitation of this compound is that it is a synthetic compound, which may limit its use in some research studies. Additionally, the potential for this compound to have off-target effects on other receptors in the body needs to be further investigated.
Orientations Futures
There are several future directions for the study of 4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile. One area of research could be the development of new drugs based on the structure of this compound for the treatment of pain, anxiety, and addiction. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound. Finally, the potential for this compound to have off-target effects on other receptors in the body needs to be further investigated to fully understand its safety and efficacy.
Méthodes De Synthèse
The synthesis of 4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile involves the reaction of 4-Chlorobenzaldehyde with ethyl cyanoacetate to form 4-(4-Chlorophenyl)-3-buten-2-one. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to form 4-(4-Chlorophenyl)-5-hydrazinyl-3-buten-2-one. Finally, the oxadiazole ring is formed by reacting the hydrazide intermediate with acetic anhydride and sodium acetate.
Applications De Recherche Scientifique
4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile has been studied for its potential therapeutic applications in various areas such as pain management, anxiety, and addiction. In a study conducted on mice, this compound was found to have analgesic effects, reducing pain sensitivity in the animals. Additionally, this compound has been shown to have anxiolytic effects, reducing anxiety-like behavior in mice. Furthermore, this compound has been studied for its potential in reducing addiction to opioids and alcohol.
Propriétés
IUPAC Name |
4-[3-(4-chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-10-5-3-9(4-6-10)11-15-18-12(17)16(11)8-2-1-7-14/h3-6H,1-2,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSUKQWCFYYXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=O)N2CCCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dimethylquinolin-3-yl)-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7538890.png)

![1-[2-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B7538900.png)
![5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7538912.png)



![N-[2-(methanesulfonamido)phenyl]-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide](/img/structure/B7538952.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[ethyl-[2-(N-methylanilino)-2-oxoethyl]amino]acetamide](/img/structure/B7538957.png)
![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-6-methylpyridine-2-carboxamide](/img/structure/B7538965.png)

![N-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B7538980.png)

![N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide](/img/structure/B7538993.png)